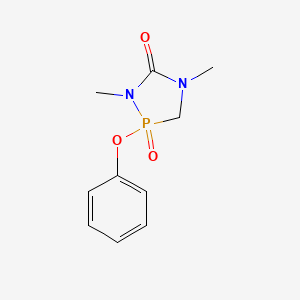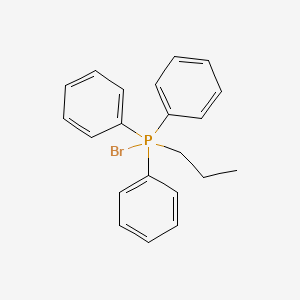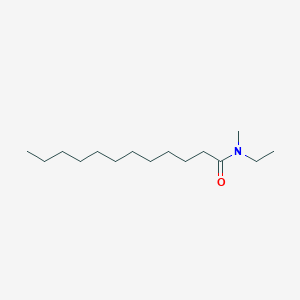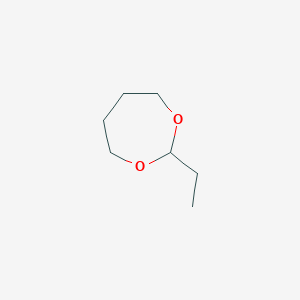
2-Cyclododecylidenepropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclododecylidenepropanenitrile is an organic compound characterized by a cyclododecylidene group attached to a propanenitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclododecylidenepropanenitrile typically involves the reaction of cyclododecanone with a suitable nitrile source under specific conditions. One common method is the condensation reaction between cyclododecanone and propanenitrile in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of cyclododecanone, followed by its reaction with propanenitrile under controlled conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclododecylidenepropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclododecanone derivatives.
Reduction: Formation of cyclododecylidenepropanamine.
Substitution: Formation of substituted nitriles or amides.
Wissenschaftliche Forschungsanwendungen
2-Cyclododecylidenepropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Cyclododecylidenepropanenitrile involves its interaction with specific molecular targets. The nitrile group can act as a reactive site for various biochemical reactions, influencing metabolic pathways and enzyme activities. The compound’s unique structure allows it to interact with different molecular targets, leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclododecanone: A precursor in the synthesis of 2-Cyclododecylidenepropanenitrile.
Propanenitrile: Another nitrile compound with different structural properties.
Cyclododecylamine: A related amine compound derived from the reduction of this compound.
Uniqueness
This compound is unique due to its combination of a large cyclododecylidene ring and a nitrile group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
60727-64-2 |
|---|---|
Molekularformel |
C15H25N |
Molekulargewicht |
219.37 g/mol |
IUPAC-Name |
2-cyclododecylidenepropanenitrile |
InChI |
InChI=1S/C15H25N/c1-14(13-16)15-11-9-7-5-3-2-4-6-8-10-12-15/h2-12H2,1H3 |
InChI-Schlüssel |
ZXJUFIIZAZUVGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1CCCCCCCCCCC1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-Methylphenyl)octyl]-1H-imidazole](/img/structure/B14611219.png)
![[(1-Bromoethyl)selanyl]benzene](/img/structure/B14611220.png)





![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid](/img/structure/B14611278.png)
![[4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14611283.png)



![calcium;2-[(4-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B14611316.png)
![4-[(2-Nitrophenyl)methyl]pyridine](/img/structure/B14611322.png)
